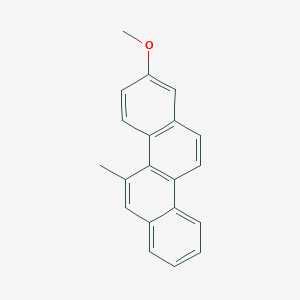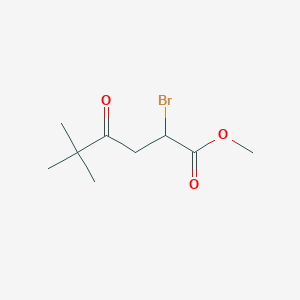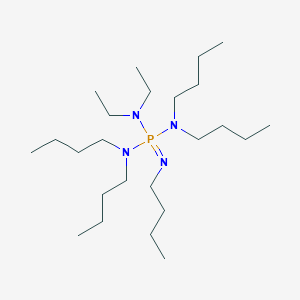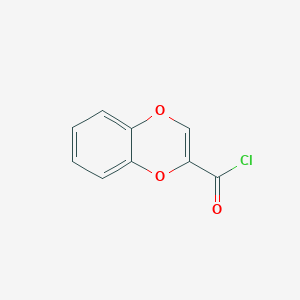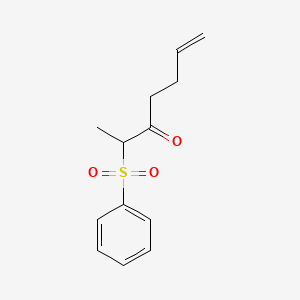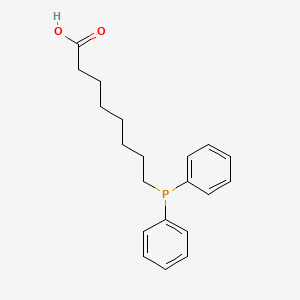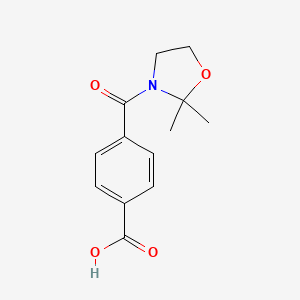
Methyl 2-hydroxy-2-methylocta-3,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-methylocta-3,5-dienoate is an organic compound with the molecular formula C10H16O3. It contains a hydroxyl group, a methyl group, and an ester functional group. This compound is known for its unique structure, which includes multiple double bonds and a tertiary alcohol group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-methylocta-3,5-dienoate can be synthesized through various methods. One common approach involves the hydrovinylation of 1,3-dienes using cobalt catalysts. This method typically involves the use of cobalt complexes with ligands such as [dppe]CoCl2 and [dppp]CoCl2 under specific reaction conditions . The reaction is carried out under an inert atmosphere, and the resulting product is purified through filtration and washing with solvents like diethyl ether and hexane .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrovinylation processes using optimized cobalt catalysts and reaction conditions. The scalability of this method allows for the efficient production of the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-methylocta-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or esters with different alkyl groups.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-methylocta-3,5-dienoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-2-methylocta-3,5-dienoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Similar in structure but with different functional groups and reactivity.
3,5-Octadienoic acid, 2-hydroxy-2-methyl-, methyl ester: Shares the octadienoate backbone but differs in specific substituents.
Uniqueness
Methyl 2-hydroxy-2-methylocta-3,5-dienoate is unique due to its combination of multiple double bonds, a tertiary alcohol group, and an ester functional group
Propriétés
| 83206-08-0 | |
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-methylocta-3,5-dienoate |
InChI |
InChI=1S/C10H16O3/c1-4-5-6-7-8-10(2,12)9(11)13-3/h5-8,12H,4H2,1-3H3 |
Clé InChI |
ZMRRVTWWWYNQMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC(C)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

